3-Thiopheneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 3-(dimethylamino)propyl ester, (S)-
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Overview
Description
Preparation Methods
The synthesis of CEB 1957 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of organic reactions involving the formation of carbon-nitrogen and carbon-oxygen bonds .
Chemical Reactions Analysis
CEB 1957 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert CEB 1957 into its reduced forms.
Scientific Research Applications
CEB 1957 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool to study muscarinic acetylcholine receptors and their role in various physiological processes.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Industry: Potential applications in the development of new drugs targeting muscarinic receptors.
Mechanism of Action
CEB 1957 exerts its effects by selectively blocking the M2 and M3 subtypes of muscarinic acetylcholine receptors . This blockade prevents the binding of acetylcholine, a neurotransmitter, thereby inhibiting the downstream signaling pathways associated with these receptors. The compound’s selective antagonism of these receptor subtypes is crucial for its protective effects against nerve agent poisoning .
Comparison with Similar Compounds
CEB 1957 is compared with other muscarinic receptor antagonists such as atropine and scopolamine . While atropine has a broad affinity for all muscarinic receptor subtypes, CEB 1957 shows a higher selectivity for the M2 and M3 subtypes . This selectivity makes CEB 1957 more effective in certain therapeutic contexts, such as nerve agent poisoning . Other similar compounds include methylatropine and physostigmine, which have different affinities and mechanisms of action .
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Properties
CAS No. |
121250-22-4 |
---|---|
Molecular Formula |
C17H27NO3S |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
3-(dimethylamino)propyl (2S)-2-cyclohexyl-2-hydroxy-2-thiophen-3-ylacetate |
InChI |
InChI=1S/C17H27NO3S/c1-18(2)10-6-11-21-16(19)17(20,15-9-12-22-13-15)14-7-4-3-5-8-14/h9,12-14,20H,3-8,10-11H2,1-2H3/t17-/m0/s1 |
InChI Key |
KQVFVWDJLVOOPY-KRWDZBQOSA-N |
SMILES |
CN(C)CCCOC(=O)C(C1CCCCC1)(C2=CSC=C2)O |
Isomeric SMILES |
CN(C)CCCOC(=O)[C@](C1CCCCC1)(C2=CSC=C2)O |
Canonical SMILES |
CN(C)CCCOC(=O)C(C1CCCCC1)(C2=CSC=C2)O |
Synonyms |
CEB 1957 CEB-1957 S-cyclohexyl-hydroxy-thiophen-3-yl-acetic acid 3-dimethylamino-propyl ester; hydrochloride |
Origin of Product |
United States |
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